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Compound of Interest

Compound Name: Sodium Danshensu

Cat. No.: B1669798 Get Quote

Introduction: Sodium Danshensu (SDSS), the sodium salt of Danshensu, is a prominent

water-soluble active compound derived from the traditional Chinese herb Salvia miltiorrhiza

(Danshen). Renowned for its improved stability and bioavailability over its parent compound,

Sodium Danshensu has garnered significant attention in preclinical research.[1][2] This guide

provides a comprehensive cross-validation of its therapeutic effects in various experimental

models, including cerebral ischemia, cardiovascular diseases, and inflammatory conditions. By

presenting quantitative data, detailed experimental protocols, and visualizing key molecular

pathways, this document aims to serve as a valuable resource for researchers and

professionals in drug development.

Data Presentation: Quantitative Efficacy of Sodium
Danshensu
The therapeutic potential of Sodium Danshensu has been substantiated across a range of in

vitro and in vivo models. The following tables summarize the key quantitative findings from

various studies, offering a comparative overview of its efficacy.

Table 1: Neuroprotective Effects of Sodium Danshensu in Ischemic Stroke Models
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Model Type
Key
Parameters
Measured

Sodium
Danshensu
Dosage

Key
Quantitative
Outcomes

Reference

Rat Middle

Cerebral Artery

Occlusion

(MCAO)

Neurological
Deficit Score
(mNSS),
Infarct Volume,
Neuronal
Apoptosis

30 mg/kg & 60
mg/kg (i.v.)

- Significantly
improved
neurologic
deficits. -
Reduced
infarct volume.
- Decreased
the number of
apoptotic cells
and increased
the Bcl-2/Bax
ratio.

[3]

Rat Cerebral

Ischemia-

Reperfusion

Injury (CIRI)

Necrosis and

Apoptosis, AKT1

Activation

Not specified

- Significantly

reduced CIRI-

induced necrosis

and apoptosis in

brain samples by

activating AKT1

protein.

[4]

Astrocyte

Oxygen-Glucose

Deprivation/Reox

ygenation

(OGD/R)

Cell Viability,

LDH Release,

Apoptosis,

Inflammatory

Cytokines (IL-6,

IL-1β, TNF-α)

Not specified - Dose-

dependently

increased cell

viability and

reduced LDH

release. -

Decreased

apoptosis and

caspase-3

activity. -

Showed a dose-

dependent

decrease in IL-6,

[5]
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Model Type
Key
Parameters
Measured

Sodium
Danshensu
Dosage

Key
Quantitative
Outcomes

Reference

IL-1β, and TNF-α

secretion.

| PC12 Cell OGD Model | Cell Viability, LDH Leakage | 10, 20, 50, 100 µM | - Elevated cell

viability, reaching the highest point at 24h post-intervention. - Reduced LDH leakage. |[4] |

Table 2: Therapeutic Effects of Sodium Danshensu in Cardiovascular and Metabolic Models
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Model Type
Key
Parameters
Measured

Sodium
Danshensu
Dosage

Key
Quantitative
Outcomes

Reference

Atherosclerosis

(in

macrophages)

Inflammatory
Gene
Expression
(Ltf, Ccr7, IFN-
γ, Cxcl9)

Not specified

- Inhibited
inflammatory
gene
expression
through the
IKKβ/NF-κB
pathway. -
Reduced
arterial plaque
development.

[6]

Spontaneously

Hypertensive

Rats (SHR)

Blood Pressure,

Heart Weight

Index,

Arrhythmia

Incidence

10 mg/kg/d (i.p.)

for 6 weeks

- Decreased

systolic (145±3

to 116±7 mmHg)

and diastolic

(103±10 to 87±2

mmHg) blood

pressure. -

Attenuated the

increase in heart

weight to body

weight index. -

Reduced

incidence of

ventricular

tachycardia and

fibrillation.

[7]

Isolated Rat

Aorta

Vascular Tension 0.1-3 g/L - At high doses

(1-3 g/L),

produced

significant

vasodilation. -

Inhibited

vasoconstriction

[8][9]
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Model Type
Key
Parameters
Measured

Sodium
Danshensu
Dosage

Key
Quantitative
Outcomes

Reference

induced by

phenylephrine

and potassium

chloride.

C57BL/6 Mice

(Muscle

Metabolism)

Muscle Fiber

Type, Muscle

Mass, Glucose

Tolerance, O2

Consumption

5 mg/kg & 10

mg/kg (oral

gavage) for 8

weeks

- Increased

muscle mass

and the

percentage of

slow oxidative

fibers. -

Improved muscle

endurance and

glucose

tolerance. -

Increased O2

consumption.

[1]

| D-galactose-induced Muscle Atrophy | Muscle Mass, Physical Performance, Muscle Atrophy

Factors (MuRF1, MAFbx) | Not specified | - Improved mouse muscle mass and physical

performance (grip strength, hanging test). - Inhibited the expression of muscle atrophy-related

factors. |[2][10] |

Table 3: Anti-inflammatory Effects of Sodium Danshensu
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Model Type
Key
Parameters
Measured

Sodium
Danshensu
Dosage

Key
Quantitative
Outcomes

Reference

Mouse

Pressure Ulcers

Inflammatory
Pathway
Proteins (NF-
κB p65, IκBα)

Not specified
(topical cream)

- After 14 days,
significantly
decreased
protein
expression of
NF-κB p65 and
increased IκBα
levels,
inhibiting the
NF-κB
pathway.

[11]

| IL-1β-induced Chondrocytes (Osteoarthritis Model) | Inflammatory Mediators (COX-2, iNOS),

Matrix-degrading Enzymes (MMP3, MMP13) | Not specified | - Suppressed COX-2 and iNOS

protein expression. - Downregulated the expression of MMP3 and MMP13. - Inhibited IL-1β-

induced phosphorylation of p-IκBα and p-p65. |[12] |

Key Signaling Pathways and Mechanisms
Sodium Danshensu exerts its therapeutic effects through multiple signaling pathways. Its

ability to modulate apoptosis, inflammation, and oxidative stress is central to its efficacy.

In models of cerebral ischemia, Sodium Danshensu demonstrates potent neuroprotective

effects by activating the PI3K/Akt signaling pathway.[3] This activation leads to the

phosphorylation of downstream targets like GSK-3β, which in turn inhibits the mitochondrial

apoptosis pathway by increasing the Bcl-2/Bax ratio and reducing caspase activity.[3][5]

Studies have specifically identified that SDSS binds to the PH domain of the AKT1 protein to

exert its protective role.[4]
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Direct Binding

Sodium Danshensu
AKT1

Binds to
PH Domain

Cell Surface
Receptor PI3KActivates

Phosphorylates

p-AKT

GSK-3βPhosphorylates

Bcl-2
Promotes

p-GSK-3β
(Inactive) Bax

Inhibits

Apoptosis

Neuronal Survival
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Cytoplasm

Inflammatory Stimuli
(e.g., IL-1β, LPS)

IKKβ

Activates

IκBα

Phosphorylates
(for degradation)

IκBα-p65 Complex
(Inactive)

NF-κB (p65)

p65

Translocation

Releases

Sodium Danshensu

Inhibits

Nucleus

Pro-inflammatory Genes
(TNF-α, IL-6, COX-2, MMPs)

Induces Transcription
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Anesthetize Rat

Isolate Carotid Arteries
(CCA, ECA, ICA)

Insert Suture via ECA
to block MCA origin

Induce Ischemia
(2 hours)

Withdraw Suture
(Reperfusion)

Administer SDSS or Vehicle
(Intravenous)

Post-Reperfusion Period
(e.g., 24 hours)

Assess Outcomes:
- Neurological Score

- Infarct Volume (TTC)
- Histology
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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danshensu-s-therapeutic-effects-in-different-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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